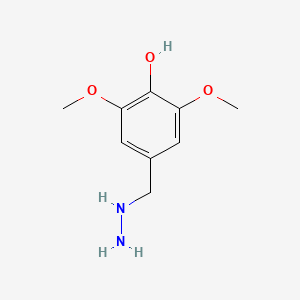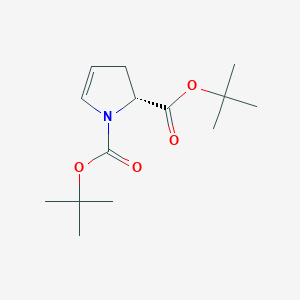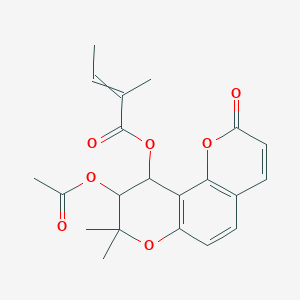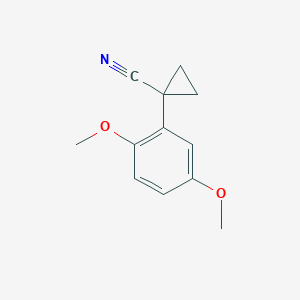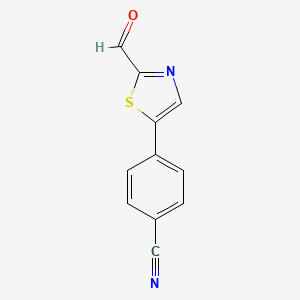
4-(2-Formylthiazol-5-YL)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Formylthiazol-5-YL)benzonitrile: is an organic compound with the molecular formula C11H6N2OS and a molecular weight of 214.24314 g/mol This compound features a thiazole ring substituted with a formyl group at the 2-position and a benzonitrile moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylthiazol-5-YL)benzonitrile typically involves the reaction of a thiazole derivative with a benzonitrile derivative under specific conditions. One common method involves the use of benzoyl chloride and alkanesulphonamide . The reaction is carried out in the presence of a base, such as ammonium hydroxide, and often requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions: 4-(2-Formylthiazol-5-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 4-(2-Carboxythiazol-5-YL)benzonitrile.
Reduction: 4-(2-Formylthiazol-5-YL)benzylamine.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry: 4-(2-Formylthiazol-5-YL)benzonitrile is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of 4-(2-Formylthiazol-5-YL)benzonitrile involves its interaction with specific molecular targets. The formyl group and nitrile moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-(2-Formylthiazol-5-YL)benzamide: Similar structure but with an amide group instead of a nitrile.
4-(2-Formylthiazol-5-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-(2-Formylthiazol-5-YL)benzylamine: Similar structure but with an amine group instead of a nitrile.
Uniqueness: 4-(2-Formylthiazol-5-YL)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which provide distinct reactivity and interaction profiles. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
分子式 |
C11H6N2OS |
|---|---|
分子量 |
214.25 g/mol |
IUPAC 名称 |
4-(2-formyl-1,3-thiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H6N2OS/c12-5-8-1-3-9(4-2-8)10-6-13-11(7-14)15-10/h1-4,6-7H |
InChI 键 |
FWXBLPPBDBNULE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


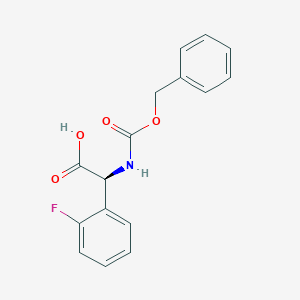
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)

![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)
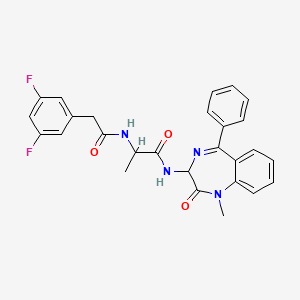

![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

